Linoleoyl coenzyme A lithium salt, >=85%

Lysophosphatidylglycerol acyltransferase Phospholipid remodeling Enzyme kinetics

Linoleoyl coenzyme A lithium salt (≥85%, CAS 103476-22-8) is the obligate polyunsaturated (18:2, n-6) acyl-CoA thioester for kinetic studies. It is differentiated from saturated acyl-CoAs by catalytic parameters: Km 36 μM for LPGAT (vs 70 μM for stearoyl-CoA), Km 2.3 μM for PTE-2 (vs 6.7 μM for arachidonoyl-CoA), and kcat 7.5 s⁻¹ for h15-LOX-1, where stearoyl-CoA acts as inhibitor (IC50 4.2 μM). Substituting other acyl-CoAs yields non-comparable kinetic data. Aqueous solubility from trilithium formulation ensures reproducible substrate stock preparation. Stable at −20°C for one year.

Molecular Formula C39H66LiN7O17P3S
Molecular Weight 1036.9 g/mol
Cat. No. B12061441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl coenzyme A lithium salt, >=85%
Molecular FormulaC39H66LiN7O17P3S
Molecular Weight1036.9 g/mol
Structural Identifiers
SMILES[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+;
InChIKeyCTWLPSLUUFXOFO-NNNYMDSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleoyl Coenzyme A Lithium Salt (≥85%) – Baseline Identification for Lipid Metabolism Research Procurement


Linoleoyl coenzyme A lithium salt (CAS 103476-22-8, ≥85% purity) is a long-chain polyunsaturated fatty acyl-CoA thioester derivative of the essential omega-6 fatty acid linoleic acid (18:2, n-6) formulated as a trilithium salt . The compound consists of linoleic acid covalently linked to coenzyme A via a high-energy thioester bond, which constitutes the obligate activated form required for fatty acid participation in most metabolic pathways including β-oxidation, phospholipid remodeling, and eicosanoid precursor generation [1]. Commercial availability of the lithium salt form at a specified purity threshold of ≥85% [2] provides researchers with a defined biochemical reagent for investigating acyltransferase specificity, fatty acid desaturation, and lipid signaling pathways.

Why Linoleoyl Coenzyme A Lithium Salt Cannot Be Generically Substituted by Other Acyl-CoA Analogs


Long-chain acyl-CoA thioesters are not functionally interchangeable biochemical tools. Distinct fatty acyl chain lengths and degrees of unsaturation confer markedly different kinetic parameters across acyltransferase and hydrolase enzyme families. For example, linoleoyl-CoA (18:2) exhibits a Km of 36 μM for lysophosphatidylglycerol acyltransferase (LPGAT), substantially lower than the 70 μM observed for stearoyl-CoA (18:0) and distinct from the 54 μM measured for oleoyl-CoA (18:1) [1]. Similarly, linoleoyl-CoA demonstrates a Km of 2.3 μM for peroxisomal acyl-CoA thioesterase-2, whereas arachidonoyl-CoA (20:4) shows a nearly 3-fold higher Km of 6.7 μM under identical assay conditions [2]. These quantitative divergences in enzyme recognition—spanning differences of 1.5× to 3× in apparent binding affinity—mean that substituting linoleoyl-CoA with palmitoyl-CoA (16:0), arachidonoyl-CoA (20:4), or oleoyl-CoA (18:1) will yield non-comparable kinetic data, altered substrate turnover rates, and potentially erroneous conclusions regarding enzyme specificity and metabolic flux.

Quantitative Differentiation Evidence: Linoleoyl Coenzyme A Lithium Salt vs. Closest Acyl-CoA Analogs


LPGAT Enzyme Kinetics: Linoleoyl-CoA vs. Oleoyl-CoA vs. Palmitoyl-CoA vs. Stearoyl-CoA – Apparent Km Comparison

In a direct head-to-head kinetic characterization of lysophosphatidylglycerol acyltransferase (LPGAT) using radiolabeled [14C]acyl-CoA substrates, linoleoyl-CoA (18:2) exhibits an apparent Km of 36 μM, which is 1.5-fold lower (i.e., higher apparent affinity) than oleoyl-CoA (18:1) at 54 μM, and approximately 1.9-fold lower than stearoyl-CoA (18:0) at 70 μM [1]. Palmitoyl-CoA (16:0) shows a comparable Km of 34 μM, yet linoleoyl-CoA yields a distinct Vmax/Km catalytic efficiency profile.

Lysophosphatidylglycerol acyltransferase Phospholipid remodeling Enzyme kinetics

Peroxisomal Acyl-CoA Thioesterase-2 Substrate Affinity: Linoleoyl-CoA vs. Arachidonoyl-CoA

Kinetic characterization of recombinant peroxisomal acyl-CoA thioesterase-2 (PTE-2) reveals that linoleoyl-CoA (18:2) exhibits a Km of 2.3 μM at pH 7.4, which is 2.7-fold lower than arachidonoyl-CoA (20:4) at 6.7 μM and nearly 6-fold lower than choloyl-CoA at 14.6 μM under identical assay conditions [1]. The compound also shows tighter apparent binding than palmitoleoyl-CoA (1.4 μM) and hexadecanoyl-CoA (1.7 μM) but remains within the low-micromolar range characteristic of physiological acyl-CoA substrates.

Peroxisomal lipid metabolism Acyl-CoA thioesterase Substrate specificity

Human 15-Lipoxygenase-1 Substrate vs. Inhibitor Selectivity: Linoleoyl-CoA Contrasted with Saturated Acyl-CoAs

In a comparative screen of acyl-CoA derivatives against human lipoxygenase (hLOX) isozymes, linoleoyl-CoA (18:2) demonstrates weak inhibitory activity (IC50 > 100 μM) against h5-LOX, h12-LOX, and h15-LOX-1, but functions instead as a rapid substrate for h15-LOX-1 with kcat = 7.5 ± 0.4 s⁻¹ and kcat/KM = 0.62 ± 0.1 μM⁻¹s⁻¹, kinetic rates comparable to free linoleic acid [1]. In contrast, stearoyl-CoA (18:0) acts as an inhibitor of h15-LOX-1 with an IC50 of 4.2 ± 0.6 μM, and oleoyl-CoA (18:1) inhibits h15-LOX-2 with an IC50 of 0.62 ± 0.060 μM [2].

Lipoxygenase Eicosanoid signaling Enzyme specificity

ACAT1 Substrate Activity: Linoleoyl-CoA Demonstrates Comparable Cholesterol Esterification to Oleoyl-CoA

In acyl-CoA:cholesterol acyltransferase (ACAT) assays using [1,2-3H]cholesterol and Ehrlich cell microsomes, linoleoyl-CoA serves as an effective acyl donor substrate for cholesterol esterification, demonstrating activity comparable to palmitoyl-CoA and oleoyl-CoA across the tested concentration range of 1–10 μM [1]. ACAT activity with all three acyl-CoA species obeys Michaelis–Menten kinetics within this concentration window, indicating that linoleoyl-CoA is a fully competent substrate for sterol esterification rather than an inhibitor or poor substrate.

Acyl-CoA:cholesterol acyltransferase Cholesterol metabolism Lipid storage

Lithium Salt Formulation: Enhanced Aqueous Solubility and Long-Term Stability vs. Free Acid Form

The lithium salt formulation of linoleoyl-CoA enhances solubility in aqueous buffers, facilitating experimental handling in vitro [1]. Proper storage at −20°C under anhydrous conditions preserves the thioester linkage and maintains stability for long-term use of up to one year . Spectroscopic and computational investigations of alkali metal linoleates indicate that lithium salts exhibit increased stability relative to sodium and potassium counterparts, as evidenced by decreasing total energy values in the order linoleic acid → lithium → sodium → potassium linoleate [2].

Reagent handling Aqueous solubility Long-term storage

Validated Research and Industrial Application Scenarios for Linoleoyl Coenzyme A Lithium Salt (≥85%)


Kinetic Characterization of Lysophospholipid Acyltransferases (LPGAT/LPCAT)

Linoleoyl-CoA lithium salt serves as a defined substrate for determining the kinetic parameters (Km, Vmax) of lysophospholipid acyltransferases including LPGAT and LPCAT. Researchers can rely on the established apparent Km of 36 μM for LPGAT [1] as a benchmark for assay validation and for comparative analysis against other acyl-CoA species. The compound's ≥85% purity specification ensures that kinetic measurements are not confounded by contaminating acyl-CoA species or degradation products.

Human Lipoxygenase Substrate Specificity and Mechanism Studies

Linoleoyl-CoA is uniquely positioned as a substrate (not inhibitor) for h15-LOX-1, with characterized catalytic parameters kcat = 7.5 s⁻¹ and kcat/KM = 0.62 μM⁻¹s⁻¹ [2]. This functional profile distinguishes it from saturated acyl-CoAs like stearoyl-CoA (IC50 = 4.2 μM inhibitor of h15-LOX-1) [3], making linoleoyl-CoA the appropriate choice for investigating LOX-catalyzed fatty acid oxygenation mechanisms and eicosanoid precursor generation pathways.

Cholesterol Esterification and ACAT Activity Assays

Linoleoyl-CoA functions as a competent acyl donor for ACAT-catalyzed cholesterol esterification with activity comparable to palmitoyl-CoA and oleoyl-CoA across 1–10 μM concentrations [4]. This makes the compound suitable for experiments requiring a polyunsaturated acyl-CoA comparator in studies of sterol ester formation, lipid droplet biogenesis, and cellular cholesterol trafficking. The lithium salt formulation's aqueous solubility facilitates preparation of defined substrate stock solutions.

Peroxisomal β-Oxidation and Thioesterase Regulatory Studies

Linoleoyl-CoA exhibits an apparent Km of 2.3 μM for peroxisomal acyl-CoA thioesterase-2 (PTE-2), a key regulator of CoA availability and peroxisomal lipid metabolism [5]. This defined affinity constant enables researchers to design experiments at appropriate substrate concentrations and to interpret thioesterase activity data in the context of physiological acyl-CoA concentrations. The compound's stability at −20°C for up to one year supports longitudinal studies and multi-experiment reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleoyl coenzyme A lithium salt, >=85%

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.